
N-Desmethyltrimeprazine Hydrochloride (Nortrimeprazine Hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyltrimeprazine Hydrochloride typically involves the demethylation of trimeprazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrogen bromide in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of N-Desmethyltrimeprazine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is then purified through crystallization or chromatography techniques to achieve the required purity standards .
化学反応の分析
Types of Reactions: N-Desmethyltrimeprazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to trimeprazine.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trimeprazine.
Substitution: Various N-substituted derivatives.
科学的研究の応用
N-Desmethyltrimeprazine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its antihistamine properties and potential therapeutic applications in treating allergic reactions.
Industry: Utilized in the development and quality control of pharmaceutical products.
作用機序
The mechanism of action of N-Desmethyltrimeprazine Hydrochloride involves its interaction with histamine receptors. It acts as an antagonist at the H1 histamine receptor, thereby inhibiting the effects of histamine in the body. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. The compound may also interact with other receptors in the central nervous system, contributing to its sedative effects .
類似化合物との比較
Trimeprazine: The parent compound from which N-Desmethyltrimeprazine Hydrochloride is derived.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Methotrimeprazine: A phenothiazine used in the management of psychosis and pain.
Uniqueness: N-Desmethyltrimeprazine Hydrochloride is unique due to its specific demethylated structure, which imparts distinct pharmacological properties compared to its parent compound, trimeprazine. Its primary use as an impurity standard in pharmaceutical testing also sets it apart from other phenothiazine derivatives .
特性
分子式 |
C17H21ClN2S |
|---|---|
分子量 |
320.9 g/mol |
IUPAC名 |
N,2-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)20-17-10-6-4-8-15(17)19;/h3-10,13,18H,11-12H2,1-2H3;1H |
InChIキー |
IXJLDTFUNYDTMS-UHFFFAOYSA-N |
正規SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



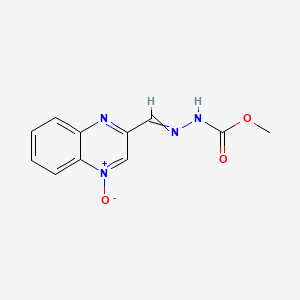
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
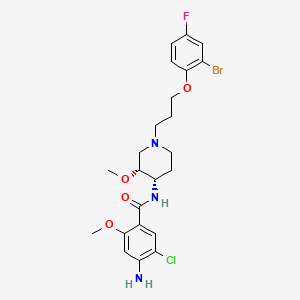
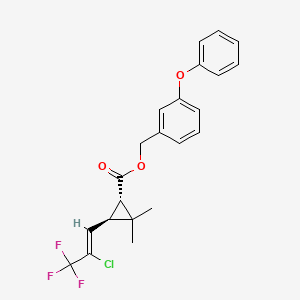
![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
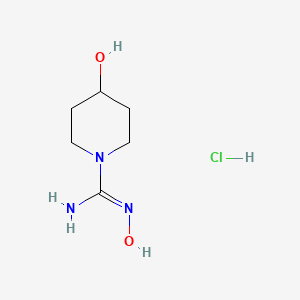


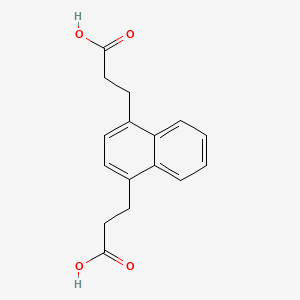
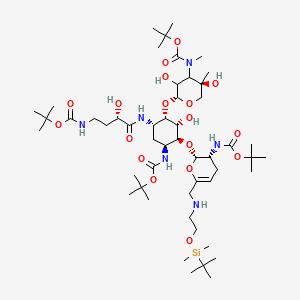

![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)

